molecular formula C28H56N2O3 B14266470 N,N-Didodecyl-L-alpha-asparagine CAS No. 189250-86-0

N,N-Didodecyl-L-alpha-asparagine

Cat. No.: B14266470
CAS No.: 189250-86-0
M. Wt: 468.8 g/mol
InChI Key: VGWVRUAQOVTJBK-SANMLTNESA-N
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Description

N,N-Didodecyl-L-alpha-asparagine: is a synthetic derivative of the naturally occurring amino acid, asparagine. It is characterized by the presence of two dodecyl (C12) chains attached to the nitrogen atoms of the asparagine molecule. This modification imparts unique physicochemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didodecyl-L-alpha-asparagine typically involves the reaction of L-alpha-asparagine with dodecylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N,N-Didodecyl-L-alpha-asparagine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dodecyl chains can yield dodecanoic acid, while reduction of the amide bond can produce dodecylamine .

Scientific Research Applications

Chemistry: N,N-Didodecyl-L-alpha-asparagine is used as a surfactant in various chemical reactions and processes due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds .

Biology: In biological research, this compound is used to study membrane proteins and their interactions. Its surfactant properties help in solubilizing and stabilizing membrane-bound proteins for structural and functional studies .

Medicine: Its ability to form micelles and vesicles can be exploited to encapsulate and deliver hydrophobic drugs to specific targets in the body .

Industry: this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It helps in creating stable emulsions and improving the texture and performance of these products .

Mechanism of Action

The mechanism of action of N,N-Didodecyl-L-alpha-asparagine is primarily related to its surfactant properties. The dodecyl chains interact with hydrophobic regions of molecules, while the asparagine moiety interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and solubilize hydrophobic compounds .

Molecular Targets and Pathways: In biological systems, this compound can interact with membrane proteins and lipids, affecting their structure and function. It can also influence cellular signaling pathways by modulating the activity of membrane-bound receptors and enzymes .

Comparison with Similar Compounds

Uniqueness: N,N-Didodecyl-L-alpha-asparagine is unique due to its specific combination of dodecyl chains and asparagine backbone. This combination imparts distinct physicochemical properties, such as enhanced solubility and surfactant activity, making it particularly useful in various applications .

Properties

CAS No.

189250-86-0

Molecular Formula

C28H56N2O3

Molecular Weight

468.8 g/mol

IUPAC Name

(3S)-3-amino-4-(didodecylamino)-4-oxobutanoic acid

InChI

InChI=1S/C28H56N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-30(28(33)26(29)25-27(31)32)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25,29H2,1-2H3,(H,31,32)/t26-/m0/s1

InChI Key

VGWVRUAQOVTJBK-SANMLTNESA-N

Isomeric SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C(CC(=O)O)N

Origin of Product

United States

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